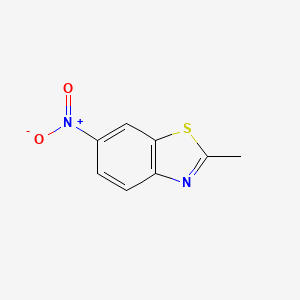

2-Methyl-6-nitrobenzothiazole

Descripción

Overview of Benzothiazole (B30560) Scaffold in Medicinal Chemistry and Materials Science

The benzothiazole nucleus is considered a "privileged" structure in medicinal chemistry due to its presence in a multitude of pharmacologically active compounds. derpharmachemica.comijbpas.com Its derivatives have been extensively studied and are known to exhibit a wide spectrum of biological activities. nih.govresearchgate.net These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, antidiabetic, and antitubercular properties, among others. derpharmachemica.comnih.govjchemrev.com The structural diversity of benzothiazole allows for modifications at various positions, enabling the fine-tuning of its biological effects. researchgate.net

In the realm of materials science, benzothiazoles are integral to the development of a variety of materials. They are used as vulcanization accelerators in the rubber industry, as antioxidants, and in the synthesis of dyes like thioflavin. derpharmachemica.comijbpas.com Furthermore, their unique electronic properties make them suitable for applications in fluorescent materials, imaging reagents, and electroluminescent devices. derpharmachemica.comijbpas.com

Rationale for Investigating 2-Methyl-6-nitrobenzothiazole and its Derivatives

This compound, with the chemical formula C8H6N2O2S, is a specific derivative that has garnered significant attention from the scientific community. ontosight.ai The rationale for its investigation is multifaceted. The presence of the nitro group (-NO2) at the 6-position and a methyl group (-CH3) at the 2-position makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group enhances the reactivity of the compound, particularly in reduction and condensation reactions, making it a key precursor for creating more complex molecules.

Derivatives of this compound, particularly those based on its amino form (2-amino-6-nitrobenzothiazole), have shown promise in several areas of research. For instance, these derivatives have been explored for their potential as monoamine oxidase (MAO) inhibitors, which are relevant in the context of neurological disorders. nih.gov Additionally, they serve as foundational structures for the synthesis of novel compounds with potential applications as antimicrobial agents and in the development of new dyes. ncats.iobohrium.com The investigation of this compound and its derivatives is driven by the continuous search for new therapeutic agents and advanced materials. jchemrev.com

Scope and Research Objectives for this compound in Contemporary Science

Current research on this compound and its derivatives is focused on several key objectives. A primary goal is the design and synthesis of new molecules with enhanced biological activities. This includes the development of potent and selective inhibitors for enzymes like monoamine oxidase, with the aim of creating new treatments for neurodegenerative diseases. nih.govresearchgate.net

Another significant research avenue is the exploration of its utility in materials science. For example, studies have investigated the copolymerization of 2-amino-6-nitrobenzothiazole (B160904) to create materials with potential applications in coatings and adhesives. researchgate.net Researchers are also focused on creating novel Schiff base ligands and their metal complexes from 2-amino-6-nitrobenzothiazole to explore their biological activities and potential as antimicrobial agents. bohrium.com

The overarching scope of research is to fully harness the synthetic versatility and biological potential of the this compound scaffold. This involves detailed structure-activity relationship (SAR) studies to understand how chemical modifications influence biological outcomes, as well as the development of efficient and sustainable synthetic methodologies. nih.govmdpi.com

Structure

2D Structure

Propiedades

IUPAC Name |

2-methyl-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-5-9-7-3-2-6(10(11)12)4-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQKYKGFPQPPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062721 | |

| Record name | Benzothiazole, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2941-63-1 | |

| Record name | 2-Methyl-6-nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-methyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-nitrobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=504572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-methyl-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-nitrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Methyl 6 Nitrobenzothiazole

Direct Synthesis Approaches to 2-Methyl-6-nitrobenzothiazole

The direct synthesis of this compound can be accomplished through several foundational organic chemistry reactions, primarily involving the strategic introduction of a nitro group onto a pre-formed benzothiazole (B30560) ring or constructing the heterocyclic system from a nitro-substituted precursor.

Nitration of 2-Methylbenzothiazole (B86508)

The introduction of a nitro group onto the benzothiazole ring via electrophilic aromatic substitution is a primary method for the synthesis of nitrobenzothiazole isomers. However, direct nitration of 2-aminobenzothiazole (B30445) can lead to a mixture of isomers and oxidation byproducts. google.com To achieve high selectivity for the 6-nitro position, a common and effective industrial method involves the nitration of a protected precursor, such as 2-acylaminobenzothiazole, followed by deprotection. google.comgoogle.com

The process typically begins by dissolving 2-acetylaminobenzothiazole in concentrated sulfuric acid monohydrate at a temperature of 20° to 30°C. google.com The solution is then cooled to between 5° and 10°C, at which point a mixed acid solution (containing, for example, 31.5% nitric acid in sulfuric acid) is added dropwise to initiate the nitration. google.com After the addition is complete, the reaction is stirred for a couple of hours before being discharged onto ice to precipitate the nitrated product. google.com The resulting 2-acetylamino-6-nitrobenzothiazole is then saponified (hydrolyzed), typically using methanol, to remove the acetyl protecting group and yield the final 2-amino-6-nitrobenzothiazole (B160904) product with high purity. google.comgoogle.com

Alternative Cyclization and Ring-Closure Protocols

An alternative to nitrating a pre-existing benzothiazole ring is to construct the ring system from precursors that already contain the necessary functional groups. The Jacobsen synthesis, a well-established method for forming the benzothiazole core, provides a framework for such a strategy. This approach involves the reaction of a 2-aminothiophenol (B119425) derivative with a carboxylic acid or its equivalent.

For the synthesis of this compound, the key starting material would be 2-amino-5-nitrothiophenol. This compound undergoes condensation and subsequent intramolecular cyclization when reacted with an acetylating agent such as acetic acid or acetic anhydride. The reaction forms the thiazole (B1198619) ring fused to the nitro-substituted benzene (B151609) ring, directly yielding this compound. This method offers the advantage of unambiguous placement of the methyl and nitro groups on the benzothiazole scaffold.

Microwave-Assisted Synthesis Techniques for Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a green and highly efficient method for synthesizing heterocyclic compounds and their derivatives. scielo.brnih.gov This technique dramatically reduces reaction times, often minimizes the need for hazardous solvents, and can lead to higher product yields compared to conventional heating methods. scispace.comresearchgate.net

The synthesis of derivatives from the 6-nitrobenzothiazole (B29876) scaffold, particularly Schiff bases from its 2-amino analogue, demonstrates the significant advantages of microwave irradiation. scispace.com In a typical reaction, 2-amino-6-nitrobenzothiazole and an aldehyde (e.g., 3,5-diiodosalicylaldehyde) are mixed in ethanol (B145695) with a catalytic amount of glacial acetic acid. scispace.com This mixture is then irradiated in a microwave oven. scispace.com The reaction proceeds to completion in a matter of minutes, offering a substantial improvement over conventional refluxing methods which can take several hours. scispace.comresearchgate.net

The following table compares the outcomes of conventional versus microwave-assisted synthesis for a representative Schiff base derivative of 2-amino-6-nitrobenzothiazole. scispace.com

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reactants | 2-amino-6-nitrobenzothiazole, 3,5-diiodosalicylaldehyde | 2-amino-6-nitrobenzothiazole, 3,5-diiodosalicylaldehyde |

| Heating | Reflux on water bath | Microwave irradiation (450W) |

| Reaction Time | 2 hours | 8-10 minutes |

| Yield | 38% | 78% |

Functionalization and Scaffold Modification Strategies

The this compound scaffold serves as a versatile starting point for the synthesis of more complex molecules. Key strategies involve the chemical modification of the nitro group to introduce new functionalities, which can then be used to build Schiff base and hydrazone derivatives.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. scispace.com The 2-methyl group of this compound is not suitable for this reaction. Therefore, a functionalization strategy must first be employed to introduce a primary amine onto the scaffold.

This is typically achieved by the chemical reduction of the 6-nitro group to a 6-amino group, yielding 6-amino-2-methylbenzothiazole. This intermediate, now possessing a reactive primary amine, can readily undergo condensation with various aromatic aldehydes. rasayanjournal.co.in The reaction is generally carried out by refluxing the 6-amino-2-methylbenzothiazole with the chosen aldehyde in an alcoholic solvent, often with a catalytic amount of a base like piperidine, to yield the corresponding Schiff base derivative. jocpr.com

Generation of Hydrazone Derivatives

Hydrazones are a class of organic compounds containing the R1R2C=NNH2 structure, formed by the reaction of a hydrazine (B178648) with an aldehyde or ketone. minarjournal.com To generate hydrazone derivatives from this compound, a multi-step scaffold modification is required to convert the nitro group into a hydrazine group.

The synthetic pathway begins with the reduction of the 6-nitro group to form 6-amino-2-methylbenzothiazole, as described previously. The resulting amino group is then transformed into a hydrazine moiety. A standard method for this conversion involves diazotization of the amine with sodium nitrite (B80452) and hydrochloric acid at low temperatures to form a diazonium salt. This intermediate is subsequently reduced, for instance with stannous chloride, to yield 2-methyl-6-hydrazinylbenzothiazole.

This newly synthesized hydrazine derivative can then be condensed with a wide range of aldehydes or ketones. niscair.res.in The reaction is typically performed by refluxing the components in ethanol with a few drops of glacial acetic acid, which catalyzes the formation of the hydrazone C=N bond. niscair.res.in This strategy allows for the creation of a diverse library of hydrazone derivatives based on the 2-methylbenzothiazole scaffold. nih.govresearchgate.net

Formation of Transition Metal Complexes

The synthesis of transition metal complexes involving this compound is an area of interest for potential applications in catalysis and materials science. However, detailed research findings specifically documenting the formation of transition metal complexes with this compound as a ligand are not extensively available in the reviewed scientific literature.

While studies have been conducted on related benzothiazole derivatives, such as 2-amino-6-nitrobenzothiazole and 6-methyl-2-aminobenzothiazole, forming complexes with various transition metals, direct analogues for the 2-methyl variant are not prominently reported. The coordination chemistry of benzothiazoles often involves the nitrogen atom of the thiazole ring and, in the case of 2-amino derivatives, the exocyclic amino group. For this compound, coordination would likely occur through the thiazole nitrogen.

Future research may explore the reaction of this compound with various metal salts (e.g., chlorides, nitrates, acetates) of transition metals such as copper, nickel, cobalt, and zinc under different solvent and temperature conditions to isolate and characterize the resulting complexes. Characterization would typically involve techniques like X-ray crystallography, spectroscopy (IR, UV-Vis), and magnetic susceptibility measurements to elucidate the coordination geometry and electronic properties of the complexes.

Polymeric and Copolymeric Derivatives

The incorporation of the this compound moiety into polymer chains can lead to materials with unique optical, electronic, or thermal properties. Research in this area has explored the use of 2-methylbenzothiazole derivatives as components in photoinitiating systems for free radical polymerization.

N-methylpyridinium esters of 2-methylbenzothiazole hemicyanine dyes have been synthesized and utilized as photosensitizers in two-component and three-component photoinitiating systems. These systems are effective in initiating the free radical polymerization of multifunctional acrylates, such as 2-ethyl-(2-hydroxymethyl)-1,3-propanediol triacrylate, upon exposure to visible light, for instance, from an argon laser at 514 nm.

The table below summarizes the components of a typical photoinitiating system involving a 2-methylbenzothiazole derivative.

| Component | Role | Example Compounds |

| Sensitizer (B1316253) | Absorbs light and initiates the radical generation process | N-propyl-3-[N-2-methylbenzothiazolo]-4-pyridyno phenylacetic acid ester diiodide, N-propyl-3-[N-2-methylbenzothiazolo]-4-pyridino diphenylacetic acid ester diiodide |

| Co-initiator | Reacts with the excited sensitizer to produce free radicals | n-butyltriphenylborate salt, sec-butyltriphenylborate salt |

| Monomer | Undergoes polymerization | 2-ethyl-(2-hydroxymethyl)-1,3-propanediol triacrylate |

| Third Component (Optional) | Enhances the rate of photopolymerization | N-methoxypyridinium salt, diphenyliodonium (B167342) salt, 1,3,5-triazine (B166579) derivatives |

Introduction of Other Substituents and Analogues

The introduction of various functional groups onto the this compound scaffold is a key strategy for modifying its chemical and physical properties. While extensive research is available on the derivatization of 2-aminobenzothiazoles, specific studies on the introduction of a wide range of substituents onto this compound are less common in the available literature.

However, general synthetic methodologies for substituted benzothiazoles can be extrapolated. For instance, modifications can be envisioned at several positions:

The Methyl Group at C-2: The methyl group can potentially undergo reactions such as oxidation to an aldehyde or carboxylic acid, providing a handle for further functionalization. Studies on the gas-phase oxidation of 2-methylbenzothiazole by hydroxyl radicals have shown that attack on the methyl group can lead to the formation of 2-formylbenzothiazole.

The Benzene Ring: Electrophilic aromatic substitution reactions could potentially introduce substituents onto the benzene ring, although the nitro group at the 6-position is a strong deactivating group and will direct incoming electrophiles to the meta-positions (C-4 and C-7). Nucleophilic aromatic substitution of the nitro group itself is also a possibility under specific reaction conditions.

Reduction of the Nitro Group: The nitro group at the 6-position can be reduced to an amino group, which can then be further derivatized through reactions such as acylation, alkylation, or diazotization to introduce a wide array of functional groups.

The table below outlines potential derivatization strategies for this compound.

| Position of Derivatization | Type of Reaction | Potential Functional Groups Introduced |

| C-2 Methyl Group | Oxidation | Aldehyde (-CHO), Carboxylic acid (-COOH) |

| Benzene Ring (C-4, C-7) | Electrophilic Aromatic Substitution | Halogens (-Cl, -Br), Nitro (-NO2), Sulfonic acid (-SO3H) |

| C-6 Nitro Group | Nucleophilic Aromatic Substitution | Alkoxy (-OR), Amino (-NHR) |

| C-6 Nitro Group | Reduction followed by further reactions | Amino (-NH2), Amide (-NHCOR), Sulfonamide (-NHSO2R), Azo (-N=N-Ar) |

Mechanistic Investigations of Chemical Reactivity and Transformations

Thiazole (B1198619) Ring Opening Reactions and C-S Bond Cleavage

The stability of the thiazole ring in benzothiazole (B30560) derivatives is not absolute and can be compromised under specific reaction conditions, leading to ring-opening and cleavage of the carbon-sulfur (C-S) bond. While direct studies on 2-Methyl-6-nitrobenzothiazole are not abundant, the behavior of related benzothiazole derivatives provides insight into potential reaction mechanisms.

One plausible pathway for the ring opening of the thiazole moiety involves oxidative conditions. For instance, the oxidative ring-opening of benzothiazoles can be facilitated by reagents like magnesium monoperoxyphthalate (MMPP) in the presence of water. A proposed mechanism suggests that the magnesium ion acts as a Lewis acid, coordinating to the nitrogen atom of the thiazole ring. This coordination enhances the electrophilicity of the carbon at the 2-position (C2). Subsequently, a nucleophilic attack by a water molecule at this activated C2 position can initiate the ring-opening process, ultimately leading to the cleavage of the C-S bond and the formation of an acyl aminobenzene sulfonate ester. scholaris.caresearchgate.net This suggests that the thiazole ring in this compound could be susceptible to similar oxidative cleavage.

The presence of the nitro group at the 6-position, being a strong electron-withdrawing group, is expected to influence the electron density of the entire ring system, potentially affecting the stability of the thiazole ring and its susceptibility to cleavage. nbinno.com

H-D Exchange Phenomena at the 2-Methyl Group

The methyl group at the 2-position of this compound is not inert and can participate in chemical reactions, including hydrogen-deuterium (H-D) exchange. This phenomenon typically occurs when a C-H bond is sufficiently acidic to be deprotonated by a base, followed by quenching with a deuterium (B1214612) source. The acidity of the protons on the 2-methyl group is enhanced by the adjacent electron-withdrawing thiazole ring.

Studies on the gas-phase reaction of 2-methylbenzothiazole (B86508) with hydroxyl radicals have shown that hydrogen abstraction from the methyl group is a significant reaction pathway. nih.gov This indicates a degree of lability of these hydrogen atoms, which is a prerequisite for H-D exchange. In a suitable deuterated solvent and in the presence of a base, it is conceivable that the 2-methyl group of this compound could undergo H-D exchange. The reaction would proceed through the formation of a resonance-stabilized carbanion, with the negative charge delocalized into the heterocyclic ring. The rate of this exchange would be influenced by the strength of the base, the temperature, and the nature of the solvent.

Nucleophilic Attack Pathways and Reactivity Profiles

The electron-deficient nature of the benzothiazole ring system, exacerbated by the presence of the 6-nitro group, makes this compound a potential substrate for nucleophilic attack. The most likely site for nucleophilic attack is the C2 carbon of the thiazole ring.

Kinetic and mechanistic studies on related compounds, such as 2-nitrobenzothiazole and 2-chloro-6-nitrobenzothiazole, provide valuable insights. In these systems, the group at the 2-position acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nbinno.comrsc.org For this compound, while the methyl group is not a conventional leaving group, the C2 position remains an electrophilic center.

Nucleophilic attack at C2 could potentially lead to the formation of an intermediate adduct. The fate of this intermediate would depend on the reaction conditions and the nature of the nucleophile. The nitro group at the 6-position plays a crucial role in activating the ring towards nucleophilic attack by withdrawing electron density and stabilizing the negatively charged intermediate (a Meisenheimer-like complex). nbinno.com

Electronic and Steric Effects of Substituents on Reaction Mechanisms

The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group dictates the electron distribution within the molecule and, consequently, its chemical behavior.

Electronic Effects:

Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution and activates it towards nucleophilic substitution. nbinno.com It achieves this through both a negative inductive effect (-I) and a negative mesomeric effect (-M). This withdrawal of electron density makes the entire benzothiazole ring system more electrophilic.

Methyl Group (-CH3): The methyl group is an electron-donating group, primarily through a positive inductive effect (+I). It increases the electron density at the C2 position, which might slightly counteract the electron-withdrawing effect of the thiazole nitrogen.

The combined electronic influence of these two groups creates a polarized molecule. Theoretical studies on substituted benzothiazoles have shown that the introduction of electron-withdrawing groups generally lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. nih.gov

Steric Effects:

The methyl group at the 2-position can exert a steric hindrance effect, potentially influencing the approach of bulky nucleophiles to the C2 center. However, for smaller nucleophiles, this steric hindrance is likely to be minimal.

The following table summarizes the expected influence of the substituents on the reactivity of this compound:

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Methyl (-CH3) | 2 | Electron-donating (+I) | Increases electron density at C2, potentially hindering nucleophilic attack slightly. |

| Nitro (-NO2) | 6 | Electron-withdrawing (-I, -M) | Decreases electron density of the ring system, activating it for nucleophilic attack. |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

In ¹H NMR spectroscopy of 2-Methyl-6-nitrobenzothiazole, the chemical shifts (δ), multiplicities, and coupling constants (J) of the proton signals provide definitive information about the molecule's structure. The aromatic protons on the benzothiazole (B30560) ring are influenced by the electron-withdrawing nitro group (-NO₂) and the heterocyclic sulfur and nitrogen atoms. The methyl group protons appear as a distinct singlet in the aliphatic region.

Based on the structure, the following proton signals are anticipated:

A singlet for the methyl (CH₃) protons.

Three distinct signals for the aromatic protons on the benzene (B151609) ring, appearing as doublets or doublets of doublets due to spin-spin coupling with adjacent protons. The proton ortho to the nitro group is expected to be the most deshielded and appear at the highest chemical shift.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| -CH₃ | ~2.8 | Singlet (s) | Typical range for a methyl group attached to an aromatic system. |

| H-4 | ~8.0 - 8.2 | Doublet (d) | Influenced by the adjacent sulfur atom and the nitro group. |

| H-5 | ~8.3 - 8.5 | Doublet of Doublets (dd) | Coupled to both H-4 and H-7. Deshielded by the nitro group. |

| H-7 | ~8.8 - 9.0 | Doublet (d) | Most deshielded proton, being ortho to the electron-withdrawing nitro group. |

Note: The table presents expected values based on spectroscopic principles. Actual experimental values may vary depending on the solvent and instrument frequency.

¹³C NMR spectroscopy provides information on the different carbon environments within the this compound molecule. Due to the lack of symmetry, eight distinct signals are expected, corresponding to the eight carbon atoms. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached groups.

Key expected features in the ¹³C NMR spectrum include:

A signal in the aliphatic region for the methyl carbon.

Signals in the aromatic region for the six carbons of the benzene ring moiety. The carbon atom directly attached to the nitro group (C-6) is expected to be significantly deshielded.

A signal at a higher chemical shift for the C-2 carbon, which is part of the C=N bond within the thiazole (B1198619) ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| -CH₃ | ~20 | Typical for a methyl group on a heteroaromatic ring. |

| Aromatic C-H | 115 - 130 | For C-4, C-5, and C-7. |

| Aromatic C-S | ~135 | For the carbon atom (C-7a) at the ring junction attached to sulfur. |

| Aromatic C-NO₂ | ~145 | For the carbon atom (C-6) directly bonded to the nitro group. |

| Aromatic C-N | ~153 | For the carbon atom (C-3a) at the ring junction attached to nitrogen. |

| C=N | ~168 | For the C-2 carbon in the thiazole ring. |

Note: This table is based on typical chemical shift ranges for similar structural motifs. libretexts.orgspectrabase.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. chemicalbook.com

The primary vibrational modes anticipated are:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the thiazole ring gives a characteristic absorption.

NO₂ Stretching: The nitro group exhibits strong and distinct symmetric and asymmetric stretching vibrations.

C=C Stretching: Vibrations from the aromatic ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H (-CH₃) | Stretching | 2850 - 2960 | Medium |

| C=N (Thiazole) | Stretching | 1600 - 1650 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 | Strong |

Note: These are characteristic absorption ranges for the specified functional groups. pressbooks.pubvscht.czpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, like the one present in this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. The benzothiazole ring system fused with a benzene ring constitutes a significant chromophore. The presence of the nitro group, an electron-withdrawing group, extends the conjugation and influences the absorption maxima (λmax).

The expected electronic transitions are:

π → π transitions:* These high-energy transitions are characteristic of aromatic and conjugated systems and are expected to be the most intense.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur heteroatoms) to an anti-bonding π* orbital. These absorptions are typically less intense than π → π* transitions.

The extended conjugation in the molecule is expected to shift the λmax to longer wavelengths (a bathochromic shift) compared to simpler, non-nitrated benzothiazoles. masterorganicchemistry.commsu.edu

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | HOMO (π) to LUMO (π) | 250 - 350 nm | High |

| n → π | HOMO (n) to LUMO (π) | > 350 nm | Low |

Note: The specific λmax values are dependent on the solvent used for analysis. utoronto.ca

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured.

For this compound (C₈H₆N₂O₂S), the expected monoisotopic mass is approximately 194.02 Da. The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 194. High-Resolution Mass Spectrometry (HR-MS) can determine this mass with high precision, allowing for the confirmation of the molecular formula.

The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic nitro compounds involve the loss of nitro-related groups.

| Ion | Formula | m/z (Expected) | Possible Origin |

| [M]⁺ | [C₈H₆N₂O₂S]⁺ | 194 | Molecular Ion |

| [M - NO]⁺ | [C₈H₆N₂OS]⁺ | 164 | Loss of nitric oxide |

| [M - NO₂]⁺ | [C₈H₆N₂S]⁺ | 148 | Loss of nitro group |

| [M - CH₃CN]⁺ | [C₇H₃NO₂S]⁺ | 153 | Rearrangement and loss of acetonitrile |

Note: Fragmentation patterns are predictions based on common pathways for related structures. libretexts.orglibretexts.org

Atomic Absorption Spectroscopy (AAS) and Molar Conductance Measurements for Metal Complexes

When this compound acts as a ligand to form coordination complexes with metal ions, further analytical techniques are employed to characterize the resulting compounds.

Atomic Absorption Spectroscopy (AAS): This technique is highly sensitive for determining the specific concentration of metal ions within a synthesized complex. By analyzing a solution of the complex, AAS can precisely quantify the percentage of the metal, which is essential for confirming the stoichiometry of the metal-ligand complex. For instance, it can verify the metal-to-ligand ratio, such as 1:1 or 1:2, in the final product. researchgate.net

Molar Conductance Measurements: This method is used to determine whether a metal complex behaves as an electrolyte in a given solvent. The molar conductivity (ΛM) of a solution of the complex is measured and compared to established ranges for non-electrolytes, 1:1, 1:2, or other electrolyte types. For many neutral complexes formed between a ligand like this compound and a metal salt, low molar conductance values in solvents like DMF or DMSO indicate a non-electrolytic nature. core.ac.uk This suggests that the anions (e.g., chloride, nitrate) are coordinated directly to the metal center rather than existing as free counter-ions in the solution. researchgate.net

| Solvent | Molar Conductance (ΛM, Ω⁻¹ cm² mol⁻¹) Range | Electrolyte Type |

| DMF | < 65 | Non-electrolyte |

| DMF | 65 - 90 | 1:1 electrolyte |

| DMF | 130 - 170 | 1:2 electrolyte |

| DMSO | < 50 | Non-electrolyte |

| DMSO | 50 - 95 | 1:1 electrolyte |

Note: Ranges are approximate and can vary slightly with the specific complex and experimental conditions.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques are fundamental in determining the thermal stability and phase transitions of a material. For a compound such as this compound, TGA and DTA would provide critical insights into its behavior upon heating.

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in the mass of a sample as it is heated at a constant rate. The resulting data, a thermogram, plots the sample's mass against temperature. This analysis reveals the temperatures at which the compound decomposes and the extent of mass loss at each decomposition stage. For an organic molecule with a nitro group, one would anticipate a multi-step decomposition, likely beginning with the cleavage of the nitro functional group, followed by the breakdown of the core benzothiazole structure at higher temperatures.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. The resulting DTA curve displays peaks corresponding to thermal events. An endothermic peak, which points downwards, would indicate the melting point of this compound. Conversely, exothermic peaks, which point upwards, would signify decomposition processes. When used in conjunction, TGA and DTA can differentiate between physical transitions (like melting, with no associated mass loss) and chemical degradation (which involves mass loss).

To illustrate the expected output of such an analysis, a hypothetical data table is presented below. The values are representative and not based on experimental results for the specific compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Associated Mass Loss (TGA) (%) |

| Melting (Endotherm) | e.g., 165 | e.g., 170 | 0 |

| Decomposition (Exotherm) | e.g., 280 | e.g., 305 | e.g., 35 |

| Further Decomposition (Exotherm) | e.g., 450 | e.g., 480 | e.g., 50 |

Powder X-ray Diffraction (PXRD) for Crystalline Structure

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline structure of a solid material. A PXRD analysis of this compound would confirm its crystalline nature and provide a unique diffraction pattern that acts as a structural "fingerprint."

In a PXRD experiment, a beam of X-rays is directed onto a powdered sample of the compound. The X-rays are diffracted by the crystal lattice planes of the material, and the intensity of the diffracted beams is measured as a function of the diffraction angle, 2θ (two-theta). The resulting diffractogram is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are characteristic of the specific crystalline arrangement of the atoms in the compound. This data is crucial for identifying the compound, determining its phase purity, and distinguishing between different polymorphic forms, if any exist.

A representative table of PXRD data is shown below to illustrate how the findings would be presented. These values are hypothetical.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| e.g., 12.4 | e.g., 7.13 | 100 |

| e.g., 18.6 | e.g., 4.77 | 85 |

| e.g., 24.9 | e.g., 3.57 | 92 |

| e.g., 28.1 | e.g., 3.17 | 78 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in understanding the geometry, electronic properties, and reactivity of molecules like 2-Methyl-6-nitrobenzothiazole. royalsocietypublishing.orgcore.ac.uk These calculations often focus on molecular orbitals, particularly the frontier orbitals, which dictate the molecule's chemical behavior.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. ossila.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be distributed over the electron-rich benzothiazole (B30560) ring system, while the LUMO is likely concentrated around the electron-withdrawing nitro (-NO₂) group. royalsocietypublishing.org This distribution facilitates charge transfer within the molecule. DFT calculations on similar nitro-substituted benzothiazole derivatives have shown that the presence of an electron-withdrawing group like the nitro group can lower the HOMO-LUMO energy gap, thereby influencing the molecule's electronic and optical properties. royalsocietypublishing.orgresearchgate.net

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. It represents the ability to donate electrons. ossila.com | Likely localized on the benzothiazole ring system, indicating its potential to act as an electron donor in reactions. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. It represents the ability to accept electrons. ossila.com | Expected to be centered on the electron-deficient nitro group, making this region susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap indicates higher chemical reactivity and lower stability. wikipedia.org | The push-pull nature of the methyl and nitro groups likely results in a relatively small energy gap, suggesting potential for biological activity and use in materials science. |

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic agents. acs.org The MESP map displays regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In this compound, the MESP would show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, as well as near the nitrogen atom of the thiazole (B1198619) ring. royalsocietypublishing.orgmdpi.com These areas represent the most likely sites for hydrogen bonding and interactions with electrophiles. Conversely, positive potential would be located around the hydrogen atoms of the benzene (B151609) ring. Such analysis is vital for understanding non-covalent interactions in biological systems, such as enzyme-inhibitor binding. mdpi.com

Structure-Activity Relationship (SAR) Investigations and Molecular Docking

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For benzothiazole derivatives, SAR studies have revealed that substituents on the benzothiazole core are critical determinants of their pharmacological effects. nih.govresearchgate.net The 2-methyl and 6-nitro groups in this compound are expected to significantly modulate its activity. The benzothiazole scaffold itself is often a key feature for binding to biological targets. biointerfaceresearch.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is frequently used to predict the binding mode of a ligand to a protein receptor or enzyme active site. researchgate.net Derivatives of 6-nitrobenzothiazole (B29876) have been investigated as inhibitors for various enzymes, including Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG) and monoamine oxidase (MAO). researchgate.netacs.org Docking studies of these derivatives have shown that the nitrobenzothiazole fragment can form key interactions, such as hydrogen bonds and π-π stacking, within the enzyme's binding pocket, contributing to inhibitory activity. researchgate.netacs.org

| Study Area | General Findings for Benzothiazole Derivatives | Implication for this compound |

|---|---|---|

| Structure-Activity Relationship (SAR) | The benzothiazole scaffold is a privileged structure in medicinal chemistry. Substituents at the C-2 and C-6 positions significantly influence potency and selectivity. nih.govresearchgate.nettandfonline.com | The methyl group at C-2 and the nitro group at C-6 are key modulators of the molecule's biological profile. |

| Molecular Docking | Benzothiazole derivatives bind to various enzyme active sites (e.g., kinases, MAO-B) through hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netbiointerfaceresearch.com | The nitro group can act as a hydrogen bond acceptor, while the aromatic ring system can participate in π-stacking, suggesting strong potential for enzyme inhibition. |

| Common Protein Targets | Protein kinases (e.g., p56lck), DNA gyrase, monoamine oxidase (MAO), and various microbial enzymes. researchgate.netbiointerfaceresearch.comacs.orgresearchgate.net | Could potentially inhibit similar targets, warranting screening against these protein families. |

Prediction of Pharmacokinetic and Pharmacodynamic Parameters (e.g., Drug-Likeness)

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the drug discovery process. nih.gov In silico tools are widely used to predict these pharmacokinetic parameters and assess the "drug-likeness" of a compound early in its development. nih.govmdpi.com

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500 Da, logP ≤ 5). mdpi.com Other guidelines, like Veber's rule, consider parameters such as the number of rotatable bonds and polar surface area to predict oral bioavailability. nih.gov

For this compound, computational models can predict these properties. Based on the structure of the closely related compound 2-amino-6-nitrobenzothiazole (B160904), it is anticipated that this compound would also exhibit favorable drug-like properties. nih.gov Such predictions help prioritize compounds for further synthesis and experimental testing. bohrium.com

| Parameter | Predicted Value for 2-Amino-6-nitrobenzothiazole nih.gov | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 195.20 g/mol | ≤ 500 |

| XLogP3 (Lipophilicity) | 2.1 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 5 | ≤ 10 |

| Rotatable Bond Count | 1 | ≤ 10 (Veber's Rule) |

| Polar Surface Area | 94.9 Ų | ≤ 140 Ų (Veber's Rule) |

Biological and Pharmaceutical Research Applications

Neurodegenerative Disease Research: Enzyme Inhibition Studies

Derivatives of the 2-Methyl-6-nitrobenzothiazole scaffold have been investigated for their ability to inhibit enzymes implicated in the progression of neurodegenerative disorders.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

A series of hydrazone derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been synthesized and evaluated for their inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes linked to the degradation of neurotransmitters. researchgate.net These compounds demonstrated inhibitory activities ranging from the nanomolar to the micromolar scale. researchgate.net

Notably, certain derivatives exhibited high potency and selectivity for the MAO-B isoform. researchgate.net Kinetic analysis of the most active compounds revealed a competitive and reversible inhibition mechanism for both MAO-A and MAO-B. researchgate.net Structure-activity relationship studies highlighted key structural features essential for the observed potency and selectivity. researchgate.net

| Compound Derivative | Target Enzyme | IC50 Value | Inhibition Type |

| 2-amino-6-nitrobenzothiazole derived hydrazone | MAO-A | 0.42 ± 0.003 µM | Competitive, Reversible |

| 2-amino-6-nitrobenzothiazole derived hydrazone | MAO-B | 1.8 ± 0.3 nM | Competitive, Reversible |

Acetylcholinesterase (AChE) Inhibition

The same library of 2-amino-6-nitrobenzothiazole-derived hydrazones was also assessed for its ability to inhibit acetylcholinesterase (AChE), a primary target in the management of Alzheimer's disease. researchgate.net The compounds displayed a range of inhibitory activities, with IC50 values in the nanomolar to micromolar range. researchgate.net One particular derivative demonstrated potent inhibitory activity against AChE, with an IC50 value of 0.0035 ± 0.005 µM. researchgate.net This level of inhibition was found to be approximately 0.6 times more active than the standard drug donepezil (B133215) and about 6.43 times stronger than tacrine. researchgate.net

| Compound Derivative | Target Enzyme | IC50 Value |

| 2-amino-6-nitrobenzothiazole derived hydrazone | Acetylcholinesterase (AChE) | 0.0035 ± 0.005 µM |

Antimicrobial and Antifungal Investigations

The benzothiazole (B30560) nucleus is a common scaffold in compounds exhibiting antimicrobial and antifungal properties. Research has explored the efficacy of this compound derivatives against various pathogenic strains.

Antibacterial Activity against Pathogenic Strains

Studies on various benzothiazole derivatives have demonstrated their potential as antibacterial agents. nih.gov For instance, certain 2,6-disubstituted benzothiazole derivatives have shown activity against Moraxella catarrhalis. nih.gov While specific data for this compound is part of a broader class of compounds, the general findings support the investigation of this scaffold for antibacterial properties.

Antifungal Activity against Fungal Species

The antifungal potential of benzothiazole derivatives has also been a subject of investigation. For example, newly synthesized derivatives of C-6 methyl substituted benzothiazole have been tested against Aspergillus Niger. researchgate.net The presence of a nitro group, as in this compound, has been suggested to contribute to the antimicrobial activity of this class of compounds. jyoungpharm.org

Anticancer and Antitumor Research

The benzothiazole scaffold is a key component in a number of compounds investigated for their anticancer properties. Research into 2,6-disubstituted benzothiazole derivatives, which can be synthesized from 2-amino-6-nitrobenzothiazole, has shown modest anticancer activity against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and MG63 (osteosarcoma). nih.gov

Furthermore, a palladium (II) complex involving 2-amino-6-methylbenzothiazole (B160888) has demonstrated promising results in inhibiting the growth of colon carcinoma. researchgate.net Molecular docking simulations have been employed to understand the potential mechanisms of action, including the inhibition of proteins involved in cell cycle regulation. researchgate.net

| Cell Line | Compound Type | IC50 Value |

| MCF-7 | Sulphonamide-based 2,6-disubstituted benzothiazole | 34.5 µM |

| HeLa | Sulphonamide-based 2,6-disubstituted benzothiazole | 44.15 µM |

| MG63 | Sulphonamide-based 2,6-disubstituted benzothiazole | 36.1 µM |

Topoisomerase II Inhibitory Effects

Topoisomerase II is an essential enzyme involved in DNA replication, transcription, and chromosome segregation, making it a key target for anticancer drugs. nih.gov Research has explored the potential of benzothiazole derivatives to act as topoisomerase II inhibitors. These inhibitors can be classified as either "poisons," which stabilize the enzyme-DNA cleavage complex and lead to DNA damage, or "catalytic inhibitors," which prevent the enzyme from functioning without causing significant DNA damage. nih.govnih.gov

Studies have identified certain small molecule inhibitors that act as catalytic topoisomerase II inhibitors. nih.govnih.gov These compounds have been shown to bind to the topoisomerase II protein and disrupt its interaction with DNA, thereby preventing DNA cleavage. nih.gov This mechanism of action is considered to have lower cytotoxicity compared to topoisomerase II poisons. nih.gov For example, a lead compound, T60, was identified as a catalytic TOP2 inhibitor that prevents the enzyme from interacting with DNA. nih.gov Further optimization of T60 led to the development of derivatives with improved drug-like properties that also function as catalytic topoisomerase II inhibitors. nih.gov

The inhibitory activity of these compounds against topoisomerase II suggests a potential therapeutic application in cancer treatment by suppressing cancer cell proliferation. nih.gov

Antiparasitic and Antiprotozoal Activity Research

Antimalarial (Anti-plasmodial) Activity

Derivatives of nitrobenzothiazole have been investigated for their potential as antimalarial agents. Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the structural features that contribute to their anti-plasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. ui.ac.idresearchgate.net These studies have shown a correlation between the structural properties of nitrobenzothiazole derivatives and their antimalarial activity. ui.ac.idresearchgate.net

A systematic review of benzothiazole analogs has identified numerous substances with potent antiplasmodial activity against various strains of the malaria parasite. nih.gov The mechanisms of action for these compounds include the inhibition of Plasmodium falciparum enzymes in in vitro studies and the inhibition of blood parasites in in vivo models. nih.gov The structure-activity relationship studies indicate that the substitution pattern on the benzothiazole scaffold is crucial for its antimalarial efficacy. nih.gov

Furthermore, some benzothiazole hydrazones have been designed to act as dual-target antimalarial agents by chelating free iron and preventing hemozoin formation through binding to free heme. nih.gov One such compound, 5f, demonstrated in vitro anti-plasmodial activity and in vivo antimalarial activity against a multidrug-resistant strain of P. yoelii in mice. nih.gov

Antiamoebic Activity

Research has explored the potential of benzothiazole derivatives as antiamoebic agents against pathogenic amoebae. One such derivative, riluzole (B1680632) (2-amino-6-(trifluoromethoxy)benzothiazole), has been investigated for its in vitro activity against Entamoeba histolytica, the parasite that causes amoebiasis. nih.gov

While specific studies on this compound's antiamoebic activity are not detailed in the provided context, the broader class of benzothiazole derivatives has shown promise in this area. For instance, imidazothiazole derivatives have demonstrated antiamoebic properties against the opportunistic pathogen Acanthamoeba castellanii, affecting both the trophozoite and cyst stages. nih.gov

Antiprotozoal Activity against Trichomonas vaginalis

Trichomonas vaginalis is a protozoan parasite that causes the sexually transmitted infection trichomoniasis. thaiscience.info While the standard treatment involves 5-nitroimidazole drugs like metronidazole, concerns about drug resistance have prompted research into new therapeutic agents. thaiscience.infonih.gov

Studies have investigated the in vitro susceptibility of T. vaginalis to various compounds, including those that inhibit DNA topoisomerase II. thaiscience.info Research has shown that ellipticine, a known DNA topoisomerase II inhibitor, is effective against T. vaginalis in vitro. thaiscience.info This suggests that enzymes like DNA topoisomerase II could be potential targets for the development of new drugs against trichomoniasis. thaiscience.info Although direct studies on this compound are not specified, the exploration of related compounds and mechanisms provides a basis for future research.

Anti-inflammatory and Analgesic Research

Benzothiazole derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic properties. nih.govrjeid.com In vivo studies have demonstrated that certain new derivatives of benzothiazole, particularly those bearing benzenesulphonamide and carboxamide moieties, exhibit significant anti-inflammatory activity in models such as carrageenan-induced rat paw edema. nih.gov

In analgesic activity experiments, some of these derivatives have shown efficacy comparable to standard drugs like celecoxib (B62257). nih.gov Molecular docking studies have also been employed to understand the binding interactions of these synthesized compounds with relevant biological targets. nih.gov

Another line of research has focused on benzo[d]thiazol-2-amine derivatives, which have been designed and screened for their analgesic and anti-inflammatory activities. rjeid.com These studies have involved in vitro evaluation of COX-1 and COX-2 enzyme inhibitory activities, as well as in vivo testing using models like the hot plate method and carrageenan-induced rat paw edema. rjeid.com The results have indicated that some of these derivatives possess significant analgesic and anti-inflammatory effects, potentially through the inhibition of COX enzymes. rjeid.com

Table 2: Investigated Biological Activities of Benzothiazole Derivatives

| Biological Activity | Target/Model | Key Findings |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced rat paw edema | Inhibition of edema comparable to standard drugs nih.gov |

| Analgesic | Hot plate method | Efficacy comparable to celecoxib nih.govrjeid.com |

| Enzyme Inhibition | COX-1 and COX-2 | Significant inhibitory action by some derivatives rjeid.com |

Antioxidant Activity Studies

Research into the antioxidant potential of benzothiazole derivatives is an active area of investigation, although specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature. However, the broader class of nitrobenzothiazole compounds and their derivatives has been evaluated for antioxidant properties, offering insights into the potential activity of this compound.

For instance, studies on related structures, such as hydrazone derivatives of 2-amino-6-nitrobenzothiazole, have shown notable antioxidant activity in vitro. One such derivative demonstrated greater radical scavenging ability than the standard antioxidant, ascorbic acid, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net This suggests that the core 6-nitrobenzothiazole (B29876) scaffold can contribute to antioxidant effects. The antioxidant capacity of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Table 1: Antioxidant Activity of a Related Benzothiazole Derivative

| Compound | Assay | Result | Reference |

| N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | DPPH Radical Scavenging | Higher than ascorbic acid | researchgate.net |

This table presents data for a derivative to illustrate the antioxidant potential within this class of compounds, as direct data for this compound is not specified in the provided search results.

Broad-Spectrum Biological Screening for Novel Activities

The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of benzothiazole have been subjected to broad-spectrum screening and have demonstrated a remarkable range of pharmacological activities. While a comprehensive screening profile for this compound is not detailed in the available literature, the activities of related nitrobenzothiazole compounds provide a strong rationale for its potential biological significance.

A notable area of investigation for nitrobenzothiazole derivatives has been in the field of infectious diseases. Through virtual screening and subsequent enzymatic assays, several compounds containing a nitrobenzothiazole fragment have been identified as inhibitors of Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG), an essential enzyme for the bacterium's survival. acs.org Two of these compounds also exhibited bactericidal activity against the related species Mycobacterium smegmatis in whole-cell assays. acs.org These findings highlight the potential of the nitrobenzothiazole core for the development of novel antitubercular agents.

Furthermore, the broader class of 2-substituted benzothiazoles has been explored for a multitude of biological effects, including but not limited to, antifungal, anthelmintic, and antitumor activities. researchgate.net The specific substitutions at the 2- and 6-positions of the benzothiazole ring are critical in determining the type and potency of the biological activity. The presence of a methyl group at the 2-position and a nitro group at the 6-position in this compound suggests that it could be a candidate for screening against a variety of biological targets. The diverse activities of its structural analogs underscore the potential for the discovery of novel therapeutic applications for this compound through systematic broad-spectrum biological screening.

Materials Science and Advanced Technology Applications

Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG) Efficiency

Nonlinear optical (NLO) materials are crucial for technologies like optical data storage, telecommunications, and laser frequency conversion. The NLO response of a material is dictated by its molecular structure, particularly the presence of a π-conjugated system linking an electron donor and an electron acceptor group, which facilitates intramolecular charge transfer (ICT). This "push-pull" electronic asymmetry is a key driver for high second-order NLO activity.

2-Methyl-6-nitrobenzothiazole serves as a powerful electron-accepting moiety in the synthesis of NLO chromophores. Researchers have successfully synthesized novel push-pull chromophores by performing an aldol-type condensation between 6-nitro-2-methyl-1,3-benzothiazole and various aldehyde precursors. These resulting donor-acceptor π-conjugated systems exhibit significant second-order NLO properties, which can be evaluated using techniques like Hyper-Rayleigh scattering in dioxane solutions.

The efficiency of these materials is often quantified by their first hyperpolarizability (β), a molecular-level measure of the NLO response. For instance, a vinyl-benzothiazole derivative synthesized from this compound, which incorporates a methoxy (B1213986) group as the electron donor, has demonstrated a remarkably high β value. This good balance between high nonlinearity and thermal stability makes such compounds promising candidates for Second Harmonic Generation (SHG) applications. SHG is a process where two photons of the same frequency are combined into a single new photon with twice the frequency, a cornerstone of modern laser systems.

Table 1: NLO Properties of a Chromophore Derived from this compound

| Property | Value | Reference |

|---|---|---|

| First Hyperpolarizability (β) | 1660 × 10⁻³⁰ esu | |

| Comparison to Standard | 40 times greater than p-Nitroaniline (pNA) |

Polymer and Rubber Product Development for Enhanced Durability

The benzothiazole (B30560) structural unit is fundamental to the rubber industry, primarily in the formulation of vulcanization accelerators. Vulcanization is a chemical process that enhances the physical properties of natural and synthetic rubber, such as elasticity, tensile strength, and weather resistance, by forming cross-links between individual polymer chains. Benzothiazole derivatives, particularly benzothiazolesulfenamides, are classified as delayed-action accelerators. This characteristic provides a crucial "scorch delay"—a period where the rubber compound can be processed and shaped at high temperatures without premature curing—followed by a rapid vulcanization rate.

While direct studies on this compound for this specific application are not prevalent, its core structure is representative of the thiazole (B1198619) class of accelerators. These accelerators function by reacting with sulfur to form accelerator polysulfides, which are key intermediates in the formation of the final polysulfidic crosslinks in the rubber. The resulting vulcanized rubber exhibits enhanced durability, making it suitable for demanding applications like tires, hoses, and belts. Furthermore, nitro compounds are known to be used for the UV-stabilization of polymers, suggesting that a nitro-functionalized benzothiazole could potentially offer a dual role in protecting rubber products from both oxidative and UV-induced degradation.

Ion-Exchange Resin Development for Metal Ion Sorption

The removal of toxic heavy metal ions from industrial wastewater is a critical environmental challenge. Ion-exchange resins offer a robust solution for capturing these contaminants. The benzothiazole scaffold has been explored for its potential in creating effective chelating resins. Specifically, research has focused on copolymer resins synthesized from the related compound, 2-amino-6-nitrobenzothiazole (B160904), biuret, and formaldehyde.

These terpolymer resins have demonstrated significant capabilities as ion-exchange materials for the sorption of various divalent metal cations. The selectivity and efficiency of these resins are typically evaluated using a batch equilibrium method across a range of pH values and ionic strengths. Studies have shown that resins derived from 2-amino-6-nitrobenzothiazole exhibit a high selectivity for certain metal ions, with the uptake capacity being highly dependent on the pH of the solution. The observed order of selectivity for one such resin was Pb²⁺ > Cu²⁺ > Ni²⁺. This work highlights the potential of the 6-nitrobenzothiazole (B29876) structure as a foundational component for developing specialized resins aimed at environmental remediation and the recovery of valuable metals.

Table 2: Metal Ion Selectivity for a Resin Derived from a 6-Nitrobenzothiazole Precursor

| Metal Ion | Relative Adsorption Selectivity |

|---|---|

| Lead (Pb²⁺) | Highest |

| Copper (Cu²⁺) | Medium |

Sensor Development for Environmental and Health Monitoring

The development of highly sensitive and selective chemosensors for detecting specific ions and molecules is a major goal in analytical chemistry, with applications in environmental monitoring, industrial process control, and medical diagnostics. Benzothiazole derivatives have emerged as a versatile class of compounds for creating fluorogenic and colorimetric sensors.

The operating principle of many benzothiazole-based sensors relies on the modulation of an Intramolecular Charge Transfer (ICT) process. In these systems, the benzothiazole moiety can act as an electron donor or be part of the π-conjugated bridge. The presence of a strong electron-withdrawing group, such as the nitro group in this compound, is critical for establishing the "push-pull" architecture necessary for sensing. When the target analyte (e.g., a metal ion or an anion like cyanide) interacts with the sensor molecule, it perturbs the ICT pathway, leading to a detectable change in the sensor's optical properties, such as a shift in its fluorescence emission or a change in color.

For example, various benzothiazole-based chemosensors have been successfully developed for the selective detection of environmentally and biologically important ions, including Zn²⁺, Cu²⁺, Fe³⁺, and CN⁻. These sensors demonstrate high sensitivity, with some achieving detection limits in the nanomolar range, which is well below the permissible levels set by health organizations for toxic substances in drinking water. The inherent structural properties of this compound make it a prime candidate for incorporation into such advanced sensor designs.

Environmental Fate and Impact Research

Environmental Distribution and Release Studies of Benzothiazoles

Benzothiazoles are a class of synthetic chemicals with a wide range of industrial and commercial applications, leading to their widespread distribution in the environment. epa.gov They are used as vulcanization accelerators in the rubber industry, corrosion inhibitors in antifreeze, and as intermediates in the manufacturing of pesticides and dyes. epa.gov Consequently, benzothiazoles are frequently detected in various environmental compartments.

Sources of benzothiazole (B30560) release into the environment include:

Industrial Wastewater: Effluents from manufacturing plants that produce or use benzothiazoles are a primary source. nih.gov

Urban Runoff: Stormwater runoff from roads contains benzothiazoles leached from tire wear particles. rsc.org

Wastewater Treatment Plants (WWTPs): Many benzothiazole derivatives are not completely removed during conventional wastewater treatment, leading to their release into surface waters. witpress.com

While extensive monitoring data exists for common benzothiazoles like 2-hydroxybenzothiazole (B105590) (OBT) and 2-mercaptobenzothiazole (B37678) (MBT), specific data for 2-Methyl-6-nitrobenzothiazole is not widely available. However, as a nitroaromatic compound, its release may be associated with industries involved in the synthesis of explosives, dyes, and pharmaceuticals. epa.govnih.gov Nitroaromatic compounds are recognized as significant environmental contaminants due to their industrial prevalence. nih.govnih.gov

Table 1: Examples of Benzothiazole Concentrations in Environmental Samples

| Compound | Matrix | Concentration Range | Location/Source |

| Benzothiazole (BT) | Urban Runoff | Up to several µg/L | Various Urban Areas |

| 2-Hydroxybenzothiazole (OBT) | WWTP Effluent | ng/L to low µg/L | Municipal WWTPs |

| 2-Mercaptobenzothiazole (MBT) | Industrial Wastewater | Can exceed 100 mg/L | Rubber Industry Effluent |

| Benzothiazole-2-sulfonate (BTSA) | WWTP Effluent | 35-70% of total BTs | Municipal WWTPs |

This table presents generalized data for common benzothiazoles to illustrate typical environmental concentrations and does not include specific data for this compound due to a lack of available monitoring studies.

Transformation Pathways and Degradation Mechanisms (e.g., Hydroxylation)

The environmental persistence of this compound is dictated by its susceptibility to various transformation and degradation processes, including biodegradation and photolysis. The presence of both the benzothiazole core and a nitro group suggests multiple potential transformation pathways.

Biodegradation: The biodegradation of benzothiazoles has been observed in various microbial systems. A common initial step in the breakdown of the benzothiazole structure is hydroxylation. nih.gov For instance, research on Rhodococcus isolates has shown that benzothiazole (BT) can be transformed into 2-hydroxybenzothiazole (OBT), which is then further hydroxylated to a dihydroxybenzothiazole (diOHBT) before the ring is cleaved. nih.gov This suggests that a similar hydroxylation pathway could be a potential transformation route for this compound.

The nitro group significantly influences biodegradability. Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. nih.gov Under anaerobic (oxygen-deficient) conditions, the primary biodegradation pathway for nitroaromatics is the reduction of the nitro group to form a nitroso, hydroxylamino, and ultimately an amino group (e.g., 2-Methyl-6-aminobenzothiazole). nih.govnih.gov This reductive pathway is a critical detoxification mechanism observed for many nitroaromatic pollutants. acs.org

Therefore, the likely biodegradation of this compound would proceed via two main routes depending on the environmental conditions:

Aerobic conditions: Potential hydroxylation of the benzothiazole ring.

Anaerobic conditions: Reduction of the nitro group to an amino group.

Photolysis: Phototransformation can also contribute to the degradation of benzothiazoles in sunlit surface waters. The photolysis of TNT (2,4,6-trinitrotoluene), a related nitroaromatic compound, results in the formation of various products through the oxidation of the methyl group and reduction of the nitro groups. wikipedia.org It is plausible that this compound undergoes similar photolytic degradation in the aquatic environment.

Sorption Behavior in Aquatic and Soil Matrices

Sorption to soil, sediment, and sludge is a key process that controls the transport and bioavailability of organic contaminants in the environment. The extent of sorption is influenced by the chemical's properties (such as its hydrophobicity) and the characteristics of the matrix (such as organic carbon content and clay content). witpress.com

For nitroaromatic compounds, sorption is a significant fate process. witpress.com Studies on compounds like TNT have shown that they can adhere to soil particles, which reduces their mobility in groundwater. wikipedia.org The sorption of nitramines, another class of nitrogen-containing compounds, was found to be strongly dependent on the organic matter content of the soil. rsc.org Similarly, research on the antibiotic nitrofurantoin (B1679001) demonstrated that its sorption coefficient varied significantly with soil and sediment properties. nih.gov

Table 2: Soil Sorption Coefficients for Related Nitroaromatic Compounds

| Compound | Soil Type | Sorption Coefficient (K_d, L/kg) | Reference |

| Nitrofurantoin | Various Soils | 3.6 - 43.1 | nih.gov |

| Nitrofurantoin | Various Sediments | 3.9 - 5.1 | nih.gov |

| TNT | Aquifer Sediments | Low to moderate retention predicted | wikipedia.org |

| Nitramines | Various Soils | Strongly correlated with organic matter | rsc.org |

This table provides sorption data for other nitroaromatic compounds to illustrate the expected range and controlling factors for the sorption of this compound.

Bioaccumulation Potential within Ecosystems

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, resulting in concentrations within the organism that are greater than in the surrounding medium. The potential for a chemical to bioaccumulate is often estimated using its Log K_ow value.

Generally, compounds with a Log K_ow between 3 and 4 are considered to have a potential for bioaccumulation, while those with a Log K_ow greater than 5 are considered potentially very bioaccumulative. The estimated XLogP3 of 2.1 for the structurally similar 2-Amino-6-nitrobenzothiazole (B160904) suggests that the bioaccumulation potential of this compound may be low to moderate. nih.gov

Given the moderate lipophilicity and the potential for metabolic transformation, the bioaccumulation potential of this compound is not expected to be high, but direct studies on aquatic or terrestrial organisms would be necessary for a definitive assessment.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation 2-Methyl-6-nitrobenzothiazole Derivatives with Targeted Specificity

The future of this compound in medicinal chemistry hinges on the rational design of next-generation derivatives with enhanced efficacy and targeted specificity. Structure-activity relationship (SAR) studies are crucial in this regard, as they provide insights into how molecular modifications influence biological activity. For instance, a series of 2-amino-6-nitrobenzothiazole-derived hydrazones have been investigated as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), enzymes implicated in neurodegenerative diseases. researchgate.netnih.gov

These studies have revealed key structural features that determine the potency and selectivity of these compounds. researchgate.netnih.gov For example, the introduction of a methylene (B1212753) spacer group has been shown to be significant for MAO-B inhibitory potency. nih.gov Furthermore, the nature and position of substituents on the aryl ring of the hydrazone moiety can dramatically affect inhibitory activity. researchgate.net